molecular formula C6H8F2O3 B177104 Methyl 2,4-difluoro-3-oxopentanoate CAS No. 196202-02-5

Methyl 2,4-difluoro-3-oxopentanoate

Cat. No.: B177104
CAS No.: 196202-02-5
M. Wt: 166.12 g/mol
InChI Key: UIJHYJLCCFJKGO-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-oxopentanoate is a fluorinated ketoester featuring a methyl ester group, two fluorine substituents at positions 2 and 4, and a ketone at position 2. Such compounds are of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance stability and modulate reactivity.

Properties

CAS No.

196202-02-5

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

methyl 2,4-difluoro-3-oxopentanoate

InChI

InChI=1S/C6H8F2O3/c1-3(7)5(9)4(8)6(10)11-2/h3-4H,1-2H3

InChI Key

UIJHYJLCCFJKGO-UHFFFAOYSA-N

SMILES

CC(C(=O)C(C(=O)OC)F)F

Canonical SMILES

CC(C(=O)C(C(=O)OC)F)F

Synonyms

Pentanoic acid, 2,4-difluoro-3-oxo-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Methyl 2,4-difluoro-3-oxopentanoate, ranked by similarity scores (0.69–0.78) derived from structural fingerprints :

Compound Name CAS Number Similarity Key Features
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 0.78 Trifluoro substitution, dual ketones (2,4-dioxo)
Diethyl 4,4-difluoroheptanedioate 22515-16-8 0.75 Diester, difluoro at C4, extended carbon chain
Diethyl 2,2-difluoropentanedioate 428-97-7 0.70 Diester, difluoro at C2
Ethyl 4,4-difluoro-3-oxobutanoate 141-97-9 0.70 Ethyl ester, difluoro at C4, shorter chain (butanoate)
Methyl 2-fluoro-3-oxopentanoate 180287-02-9 0.69 Monofluoro at C2, methyl ester

Key Observations :

  • Fluorine Substitution: this compound uniquely combines fluorine atoms at C2 and C4, unlike Ethyl 4,4-difluoro-3-oxobutanoate (fluorines at C4) or Methyl 2-fluoro-3-oxopentanoate (monofluoro at C2) .
  • Ketone Position: The 3-oxo group is conserved across most analogs, but Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate introduces a second ketone at C2, altering its reactivity .
  • Ester Groups: The methyl ester in the target compound contrasts with diesters (e.g., Diethyl 2,2-difluoropentanedioate) or ethyl esters (e.g., Ethyl 4,4-difluoro-3-oxopentanoate), impacting solubility and steric effects .

Physicochemical Properties

Collision cross-section (CCS) data for Ethyl 4,4-difluoro-3-oxopentanoate ([M+H]+: 181.06708 m/z, CCS 140.1 Ų) provides insights into the conformational flexibility of difluoro-ketoesters .

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